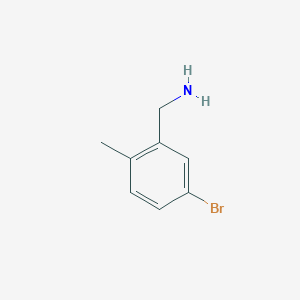

(5-Bromo-2-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDNACDTBZSKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-71-0 | |

| Record name | (5-bromo-2-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methanamine typically involves the bromination of 2-methylphenylmethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-2-methylphenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Halogen vs.

- Nitro Substitutents : The nitro group in (5-Bromo-2-nitrophenyl)methanamine increases electrophilicity, making it more reactive in nucleophilic substitutions but less stable under reducing conditions .

- Heterocyclic Analogs : (5-Phenylfuran-2-yl)methanamine derivatives exhibit distinct pharmacokinetic profiles due to the furan ring’s planar structure, which facilitates π-π stacking in enzyme binding .

Key Insights :

- Enzyme Inhibition : Urea-containing derivatives (e.g., (5-Phenylfuran-2-yl)methanamine) show superior SIRT2 inhibition compared to amide or sulfonamide analogs, highlighting the importance of hydrogen-bonding motifs .

- Anti-Infective Potential: Bromine’s electron-withdrawing effect in (5-Bromo-2-methylphenyl)methanamine may enhance binding to mycobacterial targets, though specific data remain unpublished .

Physicochemical Properties

Table: Solubility and Stability Trends

Biological Activity

(5-Bromo-2-methylphenyl)methanamine, also known as 5-bromo-2-methylphenylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a bromine atom and a methyl group on the aromatic ring enhances its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

- Molecular Formula :

- Molecular Weight : Approximately 201.06 g/mol

- Structure : The compound features a bromine substituent at the 5-position of the aromatic ring, which influences its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have suggested that compounds with similar structures possess antimicrobial properties. The bromine atom may enhance the compound's interaction with microbial targets, potentially increasing its efficacy against various pathogens.

2. Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. The compound may disrupt microtubule dynamics, similar to other known anticancer agents, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 0.095 µM, indicating potent effects against this cancer cell line . Mechanistic studies revealed that it may induce apoptosis by altering the expression levels of key proteins involved in cell survival.

Case Study 2: Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| (3-Bromo-2-methylphenyl)methanol | Moderate | Low | |

| (4-Bromo-2-methylphenyl)methanol | Low | Moderate | |

| (5-Bromo-3-methylphenyl)methanol | High | High | |

| This compound | High | Very High |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The bromine substituent enhances binding affinity to biological targets.

- Interaction with microtubules may lead to disruption in cell division processes.

- Potential modulation of enzymatic pathways involved in apoptosis and microbial resistance.

Q & A

Q. What are the standard synthetic routes for (5-Bromo-2-methylphenyl)methanamine, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 5-bromo-2-methylbenzyl chloride with ammonia or amines under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene . Optimization includes:

- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side reactions.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures >95% purity.

- Yield tracking : Monitoring via TLC or HPLC identifies optimal reaction termination points .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

- Methodological Answer :

- Solubility : Measured using the shake-flask method in solvents (water, DMSO, ethanol) at 25°C, analyzed by UV-Vis spectroscopy or HPLC .

- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Degradation products are identified via LC-MS .

- pKa : Determined by potentiometric titration in aqueous/organic solvent mixtures .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ assigns aromatic protons (δ 6.8–7.5 ppm) and methyl/amine groups .

- X-ray crystallography : Single-crystal diffraction (using SHELX ) resolves bond angles and spatial arrangement.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 214.08 g/mol) .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo and methyl substituents influence the compound’s reactivity in coupling or substitution reactions?

- Methodological Answer :

- Electronic effects : The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. DFT calculations (e.g., Gaussian) map electron density to predict reactivity .

- Steric effects : The methyl group at position 2 hinders nucleophilic attack, favoring meta-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). Kinetic studies under inert atmospheres quantify steric hindrance .

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer :

- Assay validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) using MTT, apoptosis (Annexin V), and ROS detection assays .

- Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl or modifying the methyl group) to isolate structure-activity relationships (SAR) .

- Dose-response curves : IC₅₀ values are compared across studies to identify concentration-dependent discrepancies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase enzymes). Docking scores and binding poses are validated via MD simulations (GROMACS) .

- Pharmacophore mapping : MOE or LigandScout identifies critical interaction points (e.g., hydrogen bonds with amine groups) .

Q. What experimental designs optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DOE) : Response surface methodology (RSM) optimizes parameters (temperature, catalyst loading, solvent ratio) .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-bromination) and improve scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.